molecular formula C12H20N4O B1492527 (1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098076-05-0

(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1492527
CAS RN: 2098076-05-0
M. Wt: 236.31 g/mol
InChI Key: XPXQOUXRMJUMHD-UHFFFAOYSA-N
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Description

“(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol” is a compound with the CAS Number: 145021-95-0 . It has a molecular weight of 169.27 .


Synthesis Analysis

The synthesis of piperidine derivatives, which this compound is a part of, has been a subject of numerous scientific studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO/c12-8-10-3-5-11 (6-4-10)7-9-1-2-9/h9-10,12H,1-8H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 169.27 .

Scientific Research Applications

Antimalarial Activity

Synthetic 1, 4-disubstituted piperidines have been evaluated for their efficacy as antimalarial molecules. Given the structural similarity, the compound might also possess antimalarial properties and could contribute to the development of new treatments .

Pharmaceutical Applications

Piperidine derivatives are widely used in pharmaceuticals. The compound you’re interested in could potentially be involved in the discovery and biological evaluation of drugs containing a piperidine moiety for various therapeutic areas .

Antimicrobial Evaluation

Piperidine compounds have been synthesized and characterized for their antimicrobial properties. This suggests that your compound could also be tested for its effectiveness against different types of bacteria and fungi .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidine derivatives continue to be a significant area of research, with recent advances in their synthesis and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

[1-[1-(cyclopropylmethyl)piperidin-4-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-11-8-16(14-13-11)12-3-5-15(6-4-12)7-10-1-2-10/h8,10,12,17H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXQOUXRMJUMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

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